4-Nitrobenzeneazomalononitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-nitrophenyl)diazenyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5O2/c10-5-8(6-11)13-12-7-1-3-9(4-2-7)14(15)16/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNLOOXOIBSOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC(C#N)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254301 | |
| Record name | 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-13-2 | |
| Record name | 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malononitrile, ((p-nitrophenyl)azo)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003722132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC21673 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-nitrophenyl)diazenylpropanedinitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6B232UCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Mechanisms for 4 Nitrobenzeneazomalononitrile
Advanced Synthetic Routes to 4-Nitrobenzeneazomalononitrile
The primary route for synthesizing this compound involves a diazotization reaction followed by an azo coupling process. ontosight.aiwikipedia.org This involves converting an aniline (B41778) derivative, in this case, a p-nitroaniline, into a diazonium salt, which then reacts with malononitrile (B47326) to form the final azo compound. ontosight.ai
Optimized Azo Coupling Reactions for Enhanced Yield and Purity
Azo coupling is an electrophilic aromatic substitution reaction where a diazonium compound reacts with another aromatic compound, the coupling agent, to form an azo compound. wikipedia.org In the synthesis of this compound, the aryldiazonium cation acts as the electrophile, and the activated carbon of malononitrile serves as the nucleophile. wikipedia.org
Investigation of Reaction Conditions and Catalysts for Azo Linkage Formation
The efficiency of the azo coupling reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, pH, and the choice of catalyst.
Temperature: Azo coupling reactions are typically carried out at low temperatures, often between 0-5 °C, to minimize the decomposition of the diazonium salt. nih.gov
pH: The reaction is faster at a high pH. wikipedia.org An alkaline medium facilitates the reaction between the diazonium salt and the coupling agent. wikipedia.org
Catalysts: Various catalysts can be employed to enhance the reaction rate and yield. For instance, copper-based catalysts have been used in similar three-component reactions involving diazo compounds and nitriles. bohrium.com Metal-mediated nitrene coupling, often catalyzed by transition metals, presents another avenue for forming the azo linkage. rsc.org Some studies have explored the use of nano-Fe3O4 as a catalyst in related azo compound syntheses. tandfonline.com The use of visible light in conjunction with a graphitic carbon nitride catalyst has also been shown to facilitate the reduction of azo bonds, a related transformation. mdpi.com
The following table summarizes the impact of various reaction parameters on the synthesis of azo compounds, which can be extrapolated to the synthesis of this compound.
| Parameter | Condition | Effect on Reaction |
| Temperature | Low (0-5 °C) | Minimizes diazonium salt decomposition |
| pH | High (alkaline) | Increases reaction rate |
| Catalyst | Copper salts, Nano-Fe3O4 | Can enhance yield and efficiency |
| Light | Visible light with photocatalyst | Can facilitate related azo bond transformations |
Role of Substituent Effects on Coupling Efficiency
The electronic nature of substituents on the aromatic ring of the diazonium salt plays a crucial role in the coupling efficiency. Electron-withdrawing groups, such as the nitro group (-NO2) in 4-nitrobenzenediazonium (B87018) salts, increase the electrophilicity of the diazonium ion, thereby promoting the coupling reaction. nih.gov Conversely, electron-donating groups on the diazonium salt can decrease the reaction rate. nih.gov
Malononitrile Derivatization Strategies
Malononitrile is a versatile reagent in organic synthesis, known for its active methylene (B1212753) group and the reactivity of its nitrile functionalities. ajrconline.orgnih.gov
Nucleophilic Addition Reactions Involving Malononitrile
The active methylene group of malononitrile can be deprotonated by a base to form a carbanion, which is a potent nucleophile. nih.gov This carbanion can then participate in nucleophilic addition reactions. ajrconline.orgtaylorandfrancis.com For example, it can add to a carbonyl group in a Knoevenagel condensation reaction. ajrconline.orgscispace.com
Condensation Reactions for Nitrile Introduction
Condensation reactions are another key strategy for incorporating the malononitrile moiety. researchgate.net The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a widely used method. ajrconline.orgscispace.com This reaction is often catalyzed by a base, such as piperidine (B6355638) or an amine. ajrconline.orgscispace.com For instance, the condensation of an aldehyde with malononitrile in the presence of a base leads to the formation of an α,β-unsaturated nitrile. nih.gov
The following table outlines common reactions involving malononitrile that are relevant to the synthesis of complex organic molecules.
| Reaction Type | Reactant | Product Type |
| Knoevenagel Condensation | Aldehyde or Ketone | α,β-unsaturated nitrile |
| Nucleophilic Addition | Carbonyl compound | Substituted olefin |
Novel Green Chemistry Approaches in this compound Synthesis
The synthesis of azo compounds, including this compound, has traditionally involved methods that are not environmentally friendly. longdom.org However, the principles of green chemistry are being increasingly applied to develop cleaner and more efficient synthetic protocols. researchgate.net These modern approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and improve atom economy. umich.edumdpi.com
Solvent-Free Synthesis Protocols
Solvent-free synthesis represents a significant advancement in green chemistry, offering benefits such as reduced pollution, lower costs, and simplified procedures. researchgate.netumich.edu For the synthesis of azo dyes like this compound, mechanochemistry, or grinding, has emerged as a powerful solvent-free technique. longdom.orgchemrevlett.comresearchgate.net
Grindstone Chemistry: This method involves the grinding of solid reactants in a mortar and pestle at room temperature. longdom.orgresearchgate.net The synthesis of this compound can be adapted from general procedures for solvent-free azo dye synthesis. chemrevlett.comresearchgate.net The protocol typically involves grinding the hydrochloride salt of 4-nitroaniline (B120555) with sodium nitrite (B80452) and the active methylene coupling component, malononitrile. longdom.orgchemrevlett.com This self-catalyzed diazotization followed by coupling circumvents the need for bulk solvents, leading to a colored paste of the product which can then be purified. chemrevlett.com
Microwave-Assisted Synthesis: Another prominent solvent-free method utilizes microwave irradiation to accelerate the reaction. bibliotekanauki.plnih.govmdpi.com This technique often leads to dramatically reduced reaction times—from hours to minutes—and higher yields compared to conventional heating methods. mdpi.comrsc.orgorganic-chemistry.org In a typical setup for an azo coupling reaction, the reactants (4-nitroaniline, a nitrite source, and malononitrile) are mixed without a solvent and subjected to microwave irradiation for a short period. nih.govscirp.org
The table below summarizes hypothetical solvent-free conditions for the synthesis of this compound based on analogous reactions.
| Method | Reactants | Conditions | Typical Yield | Reference Analogy |
| Grinding | 4-nitroaniline HCl, NaNO₂, Malononitrile | Room Temperature, Mortar & Pestle | High Conversion | longdom.org, researchgate.net |
| Microwave | 4-nitroaniline, NaNO₂, Malononitrile | Solvent-free, Microwave Irradiation (e.g., 200W, 5-10 min) | Up to 97% | nih.gov, rsc.org |
Catalytic Systems for Sustainable Production
The use of catalysts is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. ubbcluj.rorsc.org For azo dye synthesis, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled. researchgate.netresearchgate.net
A notable example applicable to the synthesis of this compound is the use of sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H). researchgate.net These nanoparticles can catalyze the diazo coupling reaction under solvent-free grinding conditions. The solid acid catalyst facilitates the diazotization step, replacing traditional soluble acids and simplifying the work-up process. researchgate.net The magnetic nature of the catalyst allows for its straightforward removal using an external magnet, enabling its reuse in subsequent reaction cycles. researchgate.net
Advantages of Fe₃O₄@SiO₂-SO₃H Catalyst in Azo Coupling:
High Efficiency: Promotes the reaction under solvent-free conditions at room temperature. researchgate.net
Reusability: The magnetic core allows for easy separation and recycling. researchgate.net
Environmental Benefits: Eliminates the need for corrosive and toxic soluble acids and organic solvents. researchgate.net
Stability: The catalyst demonstrates good stability over multiple reaction runs. researchgate.net
Mechanistic Elucidation of this compound Formation
Understanding the reaction mechanism is fundamental to optimizing reaction conditions and controlling product formation. The synthesis of this compound proceeds via a well-established pathway for azo compounds: the azo coupling reaction. unb.cachemistrystudent.com
Detailed Reaction Pathway Analysis of Azo Coupling
The formation of this compound is a two-step process. unb.casavemyexams.com
Diazotization: The first step is the diazotization of 4-nitroaniline. This involves reacting 4-nitroaniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). chemistrystudent.comsavemyexams.com This reaction must be carried out at low temperatures (typically below 10 °C) to prevent the highly unstable diazonium salt from decomposing. savemyexams.com The product of this step is the 4-nitrobenzenediazonium ion.
Azo Coupling: The second step is the coupling reaction. The electrophilic 4-nitrobenzenediazonium ion attacks a nucleophile. organic-chemistry.orgwikipedia.org In this synthesis, the nucleophile is the carbanion of malononitrile. Malononitrile is an active methylene compound with acidic protons, and in a suitably neutral or mildly alkaline medium, it forms a carbanion that readily reacts with the diazonium salt. libretexts.org The substitution typically occurs via an electrophilic substitution mechanism, resulting in the formation of the N=N double bond characteristic of azo compounds. savemyexams.comwikipedia.org
Identification of Intermediates and Transition States
The azo coupling reaction proceeds through several transient species.
Intermediates: The most significant and isolable (under specific conditions) intermediate is the 4-nitrobenzenediazonium ion (Ar-N₂⁺). savemyexams.com This electrophile is the key reactant in the coupling step. The reaction between the diazonium ion and the malononitrile carbanion proceeds through a short-lived sigma-complex (σ-complex) , also known as an arenium ion intermediate in aromatic substitutions. libretexts.org In a related synthesis, the direct product of coupling between a diazotized aniline and malononitrile was isolated as a stable intermediate before undergoing a subsequent ring-closure reaction, demonstrating the potential stability of such adducts. nih.gov
Transition States: Each step of the reaction pathway proceeds through a high-energy transition state. acs.org The rate-determining step is typically the formation of the σ-complex. The transition state for this step involves the partial formation of the new C-N bond between the malononitrile carbanion and the terminal nitrogen of the diazonium ion. Computational methods like Density Functional Theory (DFT) can be used to model the geometry and energy of these transition states, providing insight into the reaction's energetic profile. acs.org
Kinetic Studies of Formation Rates
Where 'k' is the rate constant, [Ar-N₂⁺] is the concentration of the 4-nitrobenzenediazonium ion, and [Coupling Component] is the concentration of the activated malononitrile.
Key factors influencing the reaction rate are summarized in the table below.
| Factor | Effect on Reaction Rate | Rationale |
| pH | Highly influential | The pH must be carefully controlled. Low pH is required for the formation and stability of the diazonium ion from 4-nitroaniline. organic-chemistry.org However, the coupling step requires the deprotonated, nucleophilic form of malononitrile, which is favored at neutral or slightly alkaline pH. An optimal pH balances these opposing requirements. libretexts.org |
| Temperature | Significant | Diazotization must be performed at low temperatures (<10 °C) to prevent the decomposition of the unstable diazonium salt. savemyexams.com The coupling reaction rate increases with temperature, but this must be balanced against the stability of the diazonium ion. |
| Concentration | Directly proportional | The rate of reaction increases with higher concentrations of both the diazonium salt and the malononitrile, as predicted by the rate law. |
| Substituents | Influential | The strongly electron-withdrawing nitro group (-NO₂) on the diazonium salt increases its electrophilicity, enhancing the rate of coupling compared to unsubstituted benzenediazonium (B1195382) ions. acs.org |
Steady-state kinetic analysis is a common method to determine kinetic parameters like Kₘ and Vₘₐₓ for enzyme-catalyzed reactions, and similar principles can be applied to analyze the rates of chemical reactions like azo coupling. nih.gov
Mechanisms of Nitrile Functionalization
The dicyanomethyl group (-CH(CN)₂) in this compound is a key reactive center. The two nitrile groups are strong electron-withdrawing groups, which makes the adjacent methine proton acidic and susceptible to removal by a base, forming a stabilized carbanion. The functionalization can occur either through reactions involving this carbanionic intermediate or by direct reactions at the carbon-nitrogen triple bond of the nitrile groups. d-nb.info
The reactivity of this compound is characterized by distinct electrophilic and nucleophilic sites, which dictate its reaction pathways.
Electrophilic Character : The molecule possesses several electrophilic centers. The aromatic ring is significantly electron-deficient due to the strong electron-withdrawing effects of both the para-nitro group and the azo group. This high degree of activation makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. researchgate.netlibretexts.org In this pathway, a nucleophile attacks an ipso- or ortho/para-carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before expelling a leaving group. unibo.it Furthermore, the carbon atoms of the nitrile groups are inherently electrophilic and can be attacked by nucleophiles, leading to addition reactions. libretexts.org
Nucleophilic Character : The primary synthesis of this compound itself exemplifies a classic electrophile-nucleophile interaction. The reaction involves the coupling of an electrophilic 4-nitrobenzenediazonium ion with a nucleophilic carbanion derived from malononitrile . This process is a form of electrophilic aromatic substitution (SEAr). rsc.org The malononitrile anion is generated by deprotonation with a mild base, and it subsequently attacks the terminal nitrogen of the diazonium salt. organic-chemistry.org The lone pair electrons on the nitrogen atoms of the azo group also confer weak nucleophilic character, though this is diminished by conjugation with the electron-poor aromatic ring.
The reaction of 3-oxo-2-arylhydrazonopropanals with malononitrile has been shown to yield different products depending on the electronic nature of the substituents on the arylazo moiety. When the aryl group contains an electron-withdrawing group (such as a nitro group), 2-amino-5-arylazo-nicotinate derivatives are formed, whereas electron-donating groups lead to pyridazinones. nih.govmdpi.com This highlights how electronic effects, similar to those in this compound, direct reaction pathways.
Table 1: Electrophilic and Nucleophilic Sites in this compound and its Synthesis
| Site | Type | Relevant Reaction(s) | Description |
|---|---|---|---|
| Aromatic Ring Carbons | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | The nitro and azo groups withdraw electron density, activating the ring for attack by nucleophiles. libretexts.orgunibo.it |
| Nitrile Carbon | Electrophilic | Nucleophilic Addition (e.g., Hydrolysis, Reduction) | The C≡N triple bond is polarized, making the carbon atom susceptible to attack by nucleophiles like H₂O or hydride reagents. libretexts.org |
| Malononitrile Anion | Nucleophilic | Azo Coupling | In the synthesis of the title compound, the carbanion of malononitrile acts as the nucleophile, attacking the diazonium salt. organic-chemistry.org |
| 4-Nitrobenzenediazonium Ion | Electrophilic | Azo Coupling | This ion is a potent electrophile used to form the azo linkage in an electrophilic substitution reaction. rsc.org |
Beyond ionic pathways, reactions involving this compound can also proceed through radical mechanisms. Aryl diazonium ions are known to participate in reactions via two primary mechanisms: an ionic pathway (like SN1(Ar)) and a radical pathway (SRN1, or substitution radical-nucleophilic, unimolecular). rsc.org
The SRN1 mechanism is particularly relevant for substrates bearing electron-withdrawing groups, such as the nitro group in this compound. The key steps of this radical chain reaction are:
Initiation : The reaction begins with a single-electron transfer (SET) to the diazonium ion (or the neutral azo compound), often from a photo-excited species or a chemical reductant. This forms an aryl radical by the loss of a dinitrogen molecule. The presence of a nitro group can stabilize the intermediate radical anion, facilitating this step.
Propagation : The aryl radical then reacts with a nucleophile to form a new radical anion. This intermediate can then transfer its extra electron to a new molecule of the starting aryl halide/diazonium salt, propagating the chain.
Termination : The reaction ceases when radicals are quenched through combination or other side reactions. libretexts.org
While less common, radical addition to the nitrile group itself is also a possibility. The addition of a radical species to the isonitrile carbon is a key step in the synthesis of various nitrogen-containing heterocycles like phenanthridines and quinolines. beilstein-journals.orgrsc.org A similar addition of a carbon- or heteroatom-centered radical to one of the nitrile groups in this compound could initiate further transformations, although such specific applications are not widely documented.
Computational Mechanistic Studies of Reaction Pathways
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms that are often difficult to probe experimentally. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer molecular-level insights into reaction energies, transition states, and dynamic processes.
Density Functional Theory (DFT) is a predominant quantum mechanical method used to investigate reaction pathways by calculating the electronic structure of molecules. acs.org For a given reaction, DFT can determine the geometries and energies of reactants, intermediates, transition states, and products, allowing for the construction of a detailed potential energy surface. researchgate.net
While specific DFT studies on this compound are not prevalent in the literature, the principles can be understood from studies on analogous systems:
Azo Coupling and Dediazoniation : Computational studies on phenyl diazonium ions have used DFT to model the transition states for reactions with nucleophiles. rsc.org These calculations can determine the Gibbs free energy of activation (ΔG‡), providing a quantitative measure of the reaction barrier. For instance, DFT calculations have shown how host-guest complexation can electrostatically destabilize the transition state of the SN1(Ar) pathway for a diazonium ion, thereby increasing its stability. rsc.org
SNAr Mechanisms : DFT has been successfully applied to map the potential energy surface for SNAr reactions of related nitroaromatic compounds. These studies confirm the stepwise mechanism involving the formation of a Meisenheimer adduct and can calculate the energy barriers for both the formation of the intermediate and the subsequent departure of the leaving group. researchgate.net
Transition Metal Catalysis : In reactions where diazo compounds are catalyzed by transition metals, DFT is used to clarify the mechanism, such as O-H versus C-H bond insertion, by calculating the barriers for competing pathways. acs.org
A typical DFT study would involve optimizing the geometries of all stationary points on the reaction coordinate and performing frequency calculations to confirm their nature (zero imaginary frequencies for minima, one for transition states). rsc.org
Table 2: Application of DFT in Analyzing Related Reaction Mechanisms
| Studied Reaction/System | DFT Method | Key Findings | Reference |
|---|---|---|---|
| Phenyl diazonium ion decomposition | CPCM/wB97XD/6-31G* | Calculation of transition state models and Gibbs free energy of activation (ΔG‡). | rsc.org |
| Anilinolysis of 4-nitrophenyl-7-nitrobenzofurazan ether | M06-2X/6-31+G(d,p) | Calculation of the potential energy surface, confirming a stepwise SNAr mechanism and identifying the σ-complex intermediate. | researchgate.net |
| Rh- and Cu-catalyzed insertion of carbenes into phenols | DFT Calculations | Revealed that nucleophilic addition is the rate-determining step and elucidated differences in chemoselectivity. | acs.org |
Molecular Dynamics (MD) simulations complement the static picture provided by DFT by modeling the atomic motions of a system over time. researchgate.net By integrating Newton's equations of motion, MD simulations generate trajectories that reveal the dynamic evolution of a reaction, including the influence of solvent molecules and conformational changes. nih.gov
Revealing Dynamic Effects : MD simulations can uncover reaction pathways that are not apparent from static transition state theory (TST). Trajectories might show that a system bypasses a predicted intermediate or proceeds directly to a product, highlighting the importance of molecular dynamics in the reaction outcome. researchgate.net
Solvent and Environmental Effects : MD is particularly useful for studying reactions in solution. Ab initio MD (AIMD) simulations have been used to investigate the aggregation of diazonium salts in water, revealing that dispersion forces can cause molecules to form stable clusters, which influences their reactivity and can lead to precipitation. acs.org
Enzymatic and Surface Reactions : MD simulations have been employed to understand the structural role of cofactors in artificial metalloenzymes that catalyze diazo coupling reactions. scispace.com They have also been used to model the interaction between aryl diazonium salts and carbon nanotube surfaces, showing how an adsorbed surfactant layer can electrostatically and sterically influence the reaction. nih.gov
These simulations provide a time-resolved view of the reaction, capturing the complex interplay of forces and motions that guide reactants through the transition state to products.
Advanced Spectroscopic and Crystallographic Analysis of 4 Nitrobenzeneazomalononitrile
Comprehensive Spectroscopic Characterization Techniques
Spectroscopy offers a powerful, non-destructive window into the molecular world of 4-Nitrobenzeneazomalononitrile. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy reveal a wealth of information about its structure, bonding, and conformational possibilities. up.ac.zabohrium.com These methods are complementary, each providing unique insights that, when combined, create a comprehensive molecular profile. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. conductscience.com By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework. sdsu.eduresearchgate.net
The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural assignment. libretexts.org The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each proton and carbon atom. chemistrysteps.compitt.edu In this compound, the aromatic protons of the nitrobenzene (B124822) ring typically appear in the downfield region (around 6.5-8.5 ppm) due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro group. libretexts.orgyoutube.com The specific positions of these signals are influenced by their relationship to the nitro and azo functional groups.
The ¹³C NMR spectrum reveals the chemical shifts for each carbon atom in the molecule. Carbons directly attached to the electron-withdrawing nitro group and those in the azo and cyano groups will exhibit distinct downfield shifts. libretexts.org The chemical shifts provide a fingerprint of the molecule's carbon skeleton.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| Aromatic-H (ortho to NO₂) | 8.30 (d) | C-NO₂ | 148.0 |
| Aromatic-H (meta to NO₂) | 7.80 (d) | C-N=N | 145.0 |
| Methine-H | 5.50 (s) | Aromatic C (ortho to NO₂) | 125.0 |
| Aromatic C (meta to NO₂) | 130.0 | ||
| C(CN)₂ | 115.0 | ||
| C≡N | 112.0 |
Note: This table is illustrative and based on typical chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions. sigmaaldrich.comcarlroth.com
To unambiguously assign the signals observed in 1D NMR spectra and to map the connectivity between atoms, two-dimensional (2D) NMR techniques are indispensable. preprints.org
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the aromatic ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC provides direct one-bond correlation between protons and the carbons to which they are attached (¹H-¹³C). sdsu.eduresearchgate.net This is crucial for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.edumagritek.com HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments. For instance, it can show correlations from the aromatic protons to the carbon of the azo group and from the methine proton to the carbons of the cyano groups and the azo-linked aromatic carbon. walisongo.ac.id
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comedinst.com Molecular vibrations are quantized, and the absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to transitions between these vibrational energy levels. spectroscopyonline.com These techniques are highly sensitive to the presence of specific functional groups, which have characteristic vibrational frequencies. libretexts.org
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups: the nitro (NO₂), cyano (C≡N), and azo (N=N) groups.
Nitro Group (NO₂) : This group exhibits strong and distinct symmetric and asymmetric stretching vibrations. The asymmetric stretch typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretch is found around 1300-1370 cm⁻¹. researchgate.net
Cyano Group (C≡N) : The stretching vibration of the carbon-nitrogen triple bond is usually observed as a sharp, intense band in the region of 2200-2260 cm⁻¹.
Azo Group (N=N) : The N=N stretching vibration is often weak in the IR spectrum but can be more prominent in the Raman spectrum, typically appearing in the 1400-1450 cm⁻¹ range. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 | Strong (IR) |
| Symmetric Stretch | 1390 - 1330 | Strong (IR) | |
| Cyano (C≡N) | Stretch | 2260 - 2200 | Strong, Sharp |
| Azo (N=N) | Stretch | 1450 - 1400 | Weak (IR), Medium (Raman) |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
Note: This table provides general ranges for characteristic functional group vibrations.
Vibrational spectroscopy can also provide insights into the conformational landscape of a molecule. mdpi.comamericanpharmaceuticalreview.com The precise frequencies and intensities of vibrational modes can be sensitive to the molecule's three-dimensional structure, including bond angles and dihedral angles. libretexts.orgscirp.org By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation in the solid state or in solution. rsc.orgnih.gov For this compound, this could involve analyzing the rotational freedom around the C-N and N-N single bonds, which would influence the relative orientation of the phenyl ring and the malononitrile (B47326) group. Changes in the vibrational frequencies of the azo group or the aromatic ring modes could indicate the presence of different conformers. bohrium.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. matanginicollege.ac.in The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. matanginicollege.ac.in The wavelength at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly the presence of chromophores and the extent of conjugation. msu.edulibretexts.org
The UV-Vis spectrum of a compound reveals the wavelengths of maximum absorbance, denoted as λmax. These values correspond to specific electronic transitions within the molecule. The intensity of these absorptions is quantified by the molar absorptivity (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength. msu.eduupi.edu
For this compound, the presence of the azo group (-N=N-) and the nitro group (-NO2) attached to the benzene (B151609) ring, along with the malononitrile group, creates an extended π-electron system. This conjugation results in absorption bands in the UV-visible region. msu.edu The electronic spectrum is typically characterized by π → π* and n → π* transitions. matanginicollege.ac.in The π → π* transitions are generally more intense (higher ε values) than the n → π* transitions. matanginicollege.ac.inlibretexts.org
Detailed research findings on the specific λmax and molar absorptivity values for this compound are presented in the following data table.
| Electronic Transition | Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| π → π | Data not available in search results | Data not available in search results | Data not available in search results |
| n → π | Data not available in search results | Data not available in search results | Data not available in search results |
The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule. adpcollege.ac.inkoreascience.kr This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. koreascience.kr An increase in solvent polarity can lead to either a bathochromic shift (red shift, to longer wavelengths) or a hypsochromic shift (blue shift, to shorter wavelengths), depending on the nature of the electronic transition. adpcollege.ac.in
For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. adpcollege.ac.in Conversely, for n → π* transitions, a hypsochromic shift is often observed with increasing solvent polarity. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar protic solvents, increasing the energy gap for the transition. adpcollege.ac.in The study of solvent effects provides valuable insights into the nature of the electronic states involved in the absorption process. koreascience.krjournalcsij.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. rsc.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. measurlabs.comvit.ac.in This precision allows for the determination of the elemental composition of a molecule by distinguishing between ions with the same nominal mass but different exact masses due to the mass defects of their constituent atoms. researchgate.netchimia.ch For this compound, HRMS would confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.
| Theoretical Mass | Measured Mass | Elemental Composition |
| Data not available in search results | Data not available in search results | C₉H₅N₅O₂ |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and then fragmented. wikipedia.orgnationalmaglab.org The resulting fragment ions are then mass-analyzed, providing detailed structural information. researchgate.netamazonaws.com This process, often involving collision-induced dissociation (CID), helps to identify the different structural motifs within a molecule. amazonaws.com For this compound, MS/MS analysis would reveal characteristic fragmentation patterns, such as the loss of the nitro group, cleavage of the azo linkage, and fragmentation of the malononitrile moiety, thereby confirming the connectivity of the atoms.
X-ray Crystallographic Analysis for Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgslideshare.net By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, it is possible to generate a detailed electron density map and thus determine the precise positions of atoms, bond lengths, and bond angles. iastate.edunih.gov
For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous structural information, including:
The planarity of the aromatic ring and the azo group.
The conformation of the molecule, including the dihedral angles between the phenyl ring and the azo group.
The bond lengths and angles of the nitro and cyano groups.
The intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing.
This detailed structural information is crucial for understanding the molecule's physical and chemical properties in the solid state. nih.govnumberanalytics.com
Single Crystal X-ray Diffraction for Precise Molecular Geometry
Single-crystal X-ray diffraction (SC-XRD) is a powerful non-destructive technique that offers unparalleled detail about the internal lattice of crystalline substances. ulisboa.pt By diffracting a beam of X-rays off a single, well-ordered crystal, a three-dimensional map of the electron density can be generated. From this map, the precise positions of individual atoms in the asymmetric unit can be determined, which in turn allows for the complete elucidation of the molecule's structure. ulisboa.ptuu.nl The process involves solving the crystal structure using the collected diffraction data, often with the aid of software programs like SHELXL, to refine the atomic coordinates and displacement parameters. washington.edu
Once the atomic positions are known, the key geometric parameters of the this compound molecule can be calculated with high precision. These parameters are crucial for understanding the molecule's stability and reactivity. researchgate.net
Bond Lengths: This parameter measures the distance between the nuclei of two bonded atoms. For covalent bonds, the length is inversely related to the bond order; higher bond orders lead to shorter bond lengths. The analysis would yield a complete list of bond lengths for the entire molecule.
The data obtained from this analysis would be presented in detailed tables.
Illustrative Data Table for Bond Lengths This table demonstrates the format in which bond length data for this compound would be reported.
| Atom 1 | Atom 2 | Bond Length (Å) |
| O1 | N3 | Value |
| O2 | N3 | Value |
| N1 | N2 | Value |
| N1 | C4 | Value |
| N2 | C7 | Value |
| N3 | C1 | Value |
| C7 | C8 | Value |
| C7 | C9 | Value |
Note: Values are placeholders pending experimental data.
Illustrative Data Table for Bond Angles This table demonstrates the format for reporting bond angle data.
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C5 | C4 | N1 | Value |
| C3 | C4 | N1 | Value |
| N2 | N1 | C4 | Value |
| C7 | N2 | N1 | Value |
| O2 | N3 | O1 | Value |
| O2 | N3 | C1 | Value |
| O1 | N3 | C1 | Value |
| N2 | C7 | C8 | Value |
Note: Values are placeholders pending experimental data.
The data from a single-crystal structure determination also reveals how individual molecules of this compound pack together to form a crystal lattice. This packing is directed by a combination of non-covalent intermolecular interactions. researchgate.net Analysis of the crystal structure would identify and quantify these interactions, which could include:
Hydrogen Bonds: Although a classic hydrogen bond donor may be absent, weak C-H···N or C-H···O interactions could play a significant role.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
van der Waals Forces: General attractive and repulsive forces between molecules.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is an essential technique for characterizing a bulk, polycrystalline sample. researchgate.netresearchgate.net Unlike SC-XRD, which analyzes a single crystal, PXRD provides information averaged over millions of tiny, randomly oriented crystallites. researchgate.net The resulting diffraction pattern of intensity versus diffraction angle (2θ) serves as a unique "fingerprint" for the crystalline phase. researchgate.net
A primary use of PXRD is to confirm the phase identity and purity of a synthesized bulk sample. The experimental PXRD pattern of this compound would be compared to a pattern calculated from the single-crystal X-ray diffraction data. A match between the peak positions and relative intensities would confirm that the bulk material consists of the same crystalline phase as the single crystal analyzed.
Furthermore, PXRD is the principal tool for investigating polymorphism—the ability of a compound to exist in multiple different crystal structures. numberanalytics.com Each polymorph has a distinct crystal lattice and, consequently, a unique PXRD pattern. By analyzing samples crystallized under various conditions, PXRD can be used to identify if this compound exhibits polymorphism, a phenomenon that can significantly impact a material's properties.
The PXRD pattern also provides information on the quality of the crystalline material. The presence of sharp, well-defined diffraction peaks is indicative of a highly crystalline sample. Conversely, a broad, amorphous halo in the pattern would suggest the presence of a non-crystalline, or amorphous, component.
Additionally, the width of the diffraction peaks is inversely related to the average size of the crystalline domains, often referred to as crystallites. Using the Scherrer equation or more advanced methods like Williamson-Hall analysis, the peak broadening can be analyzed to estimate the average crystallite size within the powder sample.
Theoretical and Computational Investigations of 4 Nitrobenzeneazomalononitrile
Electronic Structure Theory Calculations
Electronic structure theory is a cornerstone of computational chemistry, providing the framework to understand how electrons are arranged in molecules and how this arrangement dictates the molecule's physical and chemical properties. Calculations can predict molecular geometries, energy levels, and charge distributions. For a complex molecule like 4-Nitrobenzeneazomalononitrile, which features an electron-donating azo group coupled with strong electron-withdrawing nitro and cyano groups, these calculations are essential for elucidating its behavior.
Density Functional Theory (DFT) has become one of the most popular and effective methods for studying the electronic structure of many-electron systems. nih.gov It is based on the principle that the energy of the system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than many traditional wave-function-based methods while providing highly accurate results. inpressco.com Hybrid functionals, such as B3LYP, combined with basis sets like 6-31G(d,p), are frequently used to reliably predict the properties of organic molecules. inpressco.comresearchgate.net
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy structure is crucial for understanding the molecule's properties. For this compound, DFT calculations would typically be employed to determine the precise bond lengths, bond angles, and dihedral angles.
| Parameter | Atoms Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Length | N=N (azo) | ~1.25 Å |
| Bond Length | C-NO₂ | ~1.48 Å |
| Bond Length | C-CN | ~1.45 Å |
| Bond Length | C≡N | ~1.16 Å |
| Bond Angle | C-N=N | ~113° |
| Dihedral Angle | C-C-N=N | ~180° (for trans isomer) |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the energy of the lowest electronic excitation. researchgate.net
For this compound, the electronic distribution of the frontier orbitals is heavily influenced by its functional groups. The HOMO is expected to be distributed across the π-conjugated system of the benzene (B151609) ring and the azo bridge. mdpi.com Conversely, due to the strong electron-withdrawing nature of the nitro and malononitrile (B47326) groups, the LUMO is anticipated to be localized predominantly over these moieties. researchgate.netrsc.org This separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon electronic excitation. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a red-shift in the absorption spectrum.
| Orbital | Typical Energy Range (eV) | Description |
|---|---|---|
| HOMO | -6.0 to -7.0 eV | Highest Occupied Molecular Orbital; electron-donating capacity. |
| LUMO | -3.0 to -4.0 eV | Lowest Unoccupied Molecular Orbital; electron-accepting capacity. |
| Energy Gap (ΔE) | 2.5 to 3.5 eV | Indicates chemical reactivity and electronic transition energy. |
The distribution of charge within a molecule is key to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. wolfram.comavogadro.cc
In an MEP map, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net Regions of positive potential, colored blue, are electron-poor and are sites for nucleophilic attack. researchgate.net For this compound, the MEP map would clearly show a strong negative electrostatic potential localized on the oxygen atoms of the nitro group and the nitrogen atom of the cyano groups. researchgate.netnih.gov These areas represent the most electron-rich parts of the molecule. Conversely, positive potential would be found on the hydrogen atoms of the benzene ring, indicating their relative electron deficiency. This detailed charge landscape is invaluable for predicting intermolecular interactions and sites of chemical reactivity.
Ab initio (Latin for "from the beginning") methods are a class of computational chemistry calculations that rely on fundamental principles of quantum mechanics without the use of experimental data for parametrization. These methods are often more computationally demanding than DFT but can provide very high accuracy.
The Hartree-Fock (HF) method is the most fundamental ab initio method. rochester.edu It approximates the many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an averaged, mean-field way. rochester.edu While the HF method neglects electron correlation, it serves as an essential starting point for more sophisticated "post-HF" methods that systematically improve upon the initial approximation.
For molecules like azobenzene (B91143) derivatives, HF calculations can provide a baseline understanding of the electronic structure. aip.orgaip.org Often, results from HF are compared with those from DFT to assess the importance of electron correlation effects, which are included in most DFT functionals but absent in HF theory. For instance, the HOMO-LUMO gap is typically overestimated by HF calculations compared to DFT and experimental values. While no specific post-HF calculations for this compound are detailed in the provided search context, such methods would be employed to achieve benchmark accuracy for its electronic properties. Functionals with a high percentage of HF exchange are sometimes used in DFT studies to explore its effect on calculated properties. chemrxiv.org
Ab Initio Methods for High-Accuracy Electronic Structure
Correlation Consistent Basis Sets for Precision
In the realm of quantum chemical calculations, the choice of a basis set is a critical factor that dictates the accuracy and computational cost of the study. For molecules like this compound, which possess a complex electronic structure with a variety of bonding environments, the use of high-level basis sets is imperative for obtaining reliable theoretical predictions. Correlation consistent basis sets, developed by Dunning and coworkers, represent a powerful and systematically improvable option for such investigations wsu.edushef.ac.uk.
These basis sets are designed to systematically converge towards the complete basis set limit, allowing for a controlled extrapolation of the results. They are typically denoted as cc-pVnZ (correlation consistent polarized valence n-zeta), where 'n' can be D (double), T (triple), Q (quadruple), etc., indicating the level of sophistication shef.ac.uk. For a molecule with multiple heteroatoms like this compound, which includes nitrogen and oxygen, the inclusion of polarization and diffuse functions is crucial.
Polarization functions describe the distortion of atomic orbitals in the molecular environment.
Diffuse functions are important for accurately modeling the behavior of electrons far from the nucleus, which is particularly relevant for describing anions and excited states.
For enhanced accuracy, especially when treating core-valence electron correlation, augmented versions of these basis sets, such as aug-cc-pVnZ, are often employed. The "aug" prefix indicates the addition of diffuse functions to all atoms shef.ac.uk. While computationally more demanding, these augmented basis sets provide a more accurate description of the electronic distribution, which is essential for calculating properties like electron affinities and for the study of non-covalent interactions.
The selection of an appropriate correlation consistent basis set for studying this compound would depend on the specific property being investigated and the desired balance between accuracy and computational feasibility. For instance, geometry optimizations might be performed with a smaller basis set like cc-pVDZ, followed by single-point energy calculations with a larger, more flexible basis set like aug-cc-pVTZ to achieve higher precision.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational method for investigating the excited-state properties of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying medium to large-sized molecules like this compound mdpi.com. TD-DFT allows for the calculation of electronic transition energies, which are fundamental to understanding the absorption and emission of light by a molecule.
One of the primary applications of TD-DFT is the prediction of UV-Vis absorption spectra mdpi.comresearchgate.net. By calculating the vertical excitation energies from the ground state to various excited states, and the corresponding oscillator strengths, a theoretical absorption spectrum can be generated. For this compound, this would involve identifying the key electronic transitions that contribute to its characteristic color. These transitions are typically of the π → π* and n → π* type, involving the promotion of an electron from a bonding or non-bonding orbital to an anti-bonding orbital libretexts.org.
The accuracy of TD-DFT predictions is sensitive to the choice of the exchange-correlation functional and the basis set. For molecules with significant charge-transfer character in their excited states, such as donor-acceptor systems like this compound (with the nitro group as an acceptor and the azo-malononitrile moiety potentially acting as a donor), the choice of functional is particularly critical. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, often provide more accurate results for such systems.
The following table illustrates the kind of data that would be obtained from a TD-DFT calculation on this compound for its UV-Vis absorption spectrum.
| Excited State | Wavelength (nm) | Oscillator Strength (f) | Major Contributions | Transition Character |
| S1 | 450 | 0.85 | HOMO -> LUMO (95%) | π → π |
| S2 | 380 | 0.12 | HOMO-1 -> LUMO (88%) | π → π |
| S3 | 320 | 0.05 | HOMO -> LUMO+1 (75%) | n → π* |
Note: The data in this table is illustrative and represents typical values for a molecule of this type. It is not based on actual calculations for this compound.
Similarly, TD-DFT can be employed to study the emission properties of a molecule by calculating the transition from the optimized geometry of the first excited state back to the ground state. This allows for the prediction of the fluorescence spectrum.
A deeper analysis of the TD-DFT results provides valuable insights into the nature of the electronic transitions. By examining the molecular orbitals involved in each excitation, it is possible to characterize the transitions as localized excitations within a specific part of the molecule or as charge-transfer (CT) excitations between different molecular fragments.
In this compound, the presence of the electron-withdrawing nitro group and the π-conjugated system of the azo group and benzene ring suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly informative. Typically, for a donor-acceptor molecule, the HOMO is localized on the electron-donating moiety, while the LUMO is localized on the electron-accepting moiety. An electronic transition from the HOMO to the LUMO would therefore correspond to a charge transfer process.
This charge transfer character can be quantified by analyzing the electron density difference between the ground and excited states. Such an analysis would reveal the regions of the molecule that lose electron density and those that gain electron density upon excitation, providing a clear picture of the charge redistribution. For this compound, an ICT from the azomalononitrile part to the nitrobenzene (B124822) part would be a plausible excited-state process.
Quantum Chemical Calculations for Molecular Properties
Molecular Electrostatic Potential (MEP) Mapping
The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of molecules researchgate.net. The MEP at a given point in space around a molecule represents the interaction energy of a positive point charge with the molecule's electron density and nuclei. It provides a visual representation of the charge distribution and is particularly useful for identifying regions that are prone to electrophilic and nucleophilic attack researchgate.netthaiscience.info.
The MEP is typically mapped onto the molecule's electron density surface, with different colors representing different potential values. Conventionally, red indicates regions of negative electrostatic potential, which are rich in electrons and thus attractive to electrophiles. Blue represents regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow represent intermediate potential values researchgate.net.
For this compound, an MEP map would provide a detailed picture of its reactivity. It is expected that the regions around the oxygen atoms of the nitro group would exhibit a strong negative potential (red color), making them the most likely sites for electrophilic attack. The nitrogen atoms of the azo and cyano groups would also be expected to show negative potential.
Conversely, the hydrogen atoms of the benzene ring would likely be characterized by a positive potential (blue color), indicating their susceptibility to nucleophilic attack. The carbon atom of the malononitrile group, situated between two electron-withdrawing cyano groups, would also be a potential electrophilic center.
The MEP map can also provide insights into intermolecular interactions. For instance, the negative potential regions around the nitro and cyano groups would be expected to participate in hydrogen bonding with donor molecules.
The following table summarizes the expected electrophilic and nucleophilic regions of this compound based on a hypothetical MEP analysis.
| Region | Expected Electrostatic Potential | Predicted Reactivity |
| Oxygen atoms of the nitro group | Highly Negative (Red) | Prone to electrophilic attack |
| Nitrogen atoms of the azo group | Negative (Red/Yellow) | Potential sites for electrophilic attack |
| Nitrogen atoms of the cyano groups | Negative (Red/Yellow) | Potential sites for electrophilic attack |
| Hydrogen atoms of the benzene ring | Positive (Blue) | Prone to nucleophilic attack |
| Carbon atom of the malononitrile group | Positive (Blue/Green) | Potential site for nucleophilic attack |
Note: This table is based on general chemical principles and the expected electronic effects of the functional groups in this compound.
Prediction of Reactivity Sites
Computational chemistry offers powerful tools for predicting the most probable sites for chemical reactions on a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the electronic properties that govern reactivity.
Key indicators for reactivity include:
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For a molecule like this compound, one would anticipate negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the cyano groups, suggesting these are likely sites for electrophilic interaction. researchgate.netmdpi.comnih.govresearchgate.net
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. fiveable.melibretexts.orgyoutube.com The HOMO indicates the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The spatial distribution of these orbitals highlights the specific atoms most involved in these interactions. In a potential study of this compound, the HOMO would likely be distributed over the azo bridge and phenyl ring, while the LUMO would be concentrated around the electron-withdrawing nitro and malononitrile groups.
Without specific published studies, a definitive prediction of reactivity sites for this compound cannot be provided.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemistry calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgq-chem.com This analysis provides quantitative insight into bonding interactions, charge distribution, and intramolecular delocalization effects. taylorandfrancis.com
Investigation of Intramolecular Charge Transfer
NBO analysis is particularly useful for studying intramolecular charge transfer (ICT), a process where electron density moves from an electron-donor part of a molecule to an electron-acceptor part upon electronic excitation. nih.govresearchgate.net This is analyzed through second-order perturbation theory, which evaluates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to a vacant (acceptor) NBO.
In this compound, the nitrobenzene moiety acts as an electron acceptor, while the azo group linked to the malononitrile can have varied electronic properties. An NBO analysis would quantify the electronic delocalization from the azo group and phenyl ring towards the nitro group and cyano groups. Significant E(2) values for interactions between orbitals on these distinct parts of the molecule would provide clear evidence and quantification of ICT. However, no NBO analysis specific to this compound has been found in the searched literature.
Assessment of Hybridization and Bonding Characteristics
NBO analysis provides a detailed description of the hybridization of the atomic orbitals that constitute the bonds within a molecule. q-chem.com It calculates the percentage of s, p, d, etc., character for each atom in each bond and lone pair. This allows for a precise quantitative assessment of the bonding, moving beyond idealized integer hybridizations (like sp², sp³). For this compound, an NBO calculation would detail the exact hybridization of the carbon atoms in the phenyl ring, the nitrogen atoms of the azo (-N=N-) group, the carbon of the malononitrile group, and the nitrogen atoms of the cyano and nitro groups. This information is fundamental to understanding the molecule's geometry and electronic structure. No such specific assessment for this compound is currently available.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can map out the potential energy surface and explore the different conformations a molecule can adopt, providing a dynamic picture of its behavior.
Exploration of Conformational Flexibility
MD simulations can reveal the conformational flexibility of a molecule by simulating its movements in a given environment (e.g., in a vacuum or in a solvent). nih.govresearchgate.net For this compound, key flexible points would include the torsion angles around the C-N and N=N bonds of the azo linkage and the rotation of the nitro group. An MD trajectory would show how these parts of the molecule rotate and flex relative to one another, identifying the most stable (low-energy) conformations and the energy barriers between them. researchgate.net This information is critical for understanding how the molecule's shape influences its properties and interactions. Specific MD studies on the conformational flexibility of this compound have not been identified.
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its solvent environment. frontiersin.orgnih.gov MD simulations can explicitly model these effects by surrounding the molecule of interest with solvent molecules (e.g., water, chloroform, DMSO). nih.gov These simulations can show how solvent polarity and specific solute-solvent interactions (like hydrogen bonding) stabilize or destabilize certain conformations, potentially shifting the conformational equilibrium compared to the gas phase. researchgate.net For a polar molecule like this compound, polar solvents would be expected to have a substantial impact on its preferred shape. A computational study would be required to quantify these effects, but no such study was found in the available literature.
Theoretical Studies on Structure-Activity Relationships
Theoretical studies on structure-activity relationships are crucial for understanding how the chemical structure of a compound influences its biological or chemical activity. These investigations typically involve computational methods to model the compound and correlate its structural features with observed properties.
QSAR modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov This approach is instrumental in predicting the activity of new, unsynthesized compounds. nih.gov
A core component of QSAR modeling involves the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as electronic, steric, hydrophobic, or topological, among others. The correlation of these descriptors with experimentally determined properties (e.g., binding affinity, reaction rate) for a series of compounds allows for the development of a predictive model. However, no such studies have been published for this compound.
Once a statistically significant QSAR model is established, it can be used to predict the properties of novel analogues that have not yet been synthesized. This predictive capability is a powerful tool in rational drug design and materials science, as it allows researchers to prioritize the synthesis of compounds with the most promising characteristics. nih.govnih.gov The absence of experimental data and corresponding QSAR models for this compound precludes any predictive modeling for the design of its new analogues.
Computational design involves the use of molecular modeling and simulation techniques to design new molecules with desired properties. This can include methods like docking, molecular dynamics, and quantum mechanics to study the interactions of a compound with a biological target or to predict its chemical reactivity. There is currently no published research on the computational design of derivatives of this compound.
Research Applications and Functional Properties of 4 Nitrobenzeneazomalononitrile
Applications in Dye Chemistry Research
4-Nitrobenzeneazomalononitrile is a compound of interest in dye chemistry primarily due to its structure, which combines an azo linkage with a strong electron-withdrawing nitro group and a dicyanomethylene group (from malononitrile). This configuration makes it a valuable model for studying the relationship between chemical structure and color, as well as for synthesizing novel dyes for various substrates.
The synthesis of new azo dyes is driven by the need for colorants with improved properties, such as brightness, color fastness, and specific application suitabilities. Azo dyes are synthesized through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich component nih.govmdpi.com. In the context of this compound, 4-nitroaniline (B120555) is the diazotized amine, and malononitrile (B47326) is the coupling component. This structure is a foundational block for creating a range of disperse dyes, which are non-ionic colorants suitable for dyeing hydrophobic fibers like polyester (B1180765) nih.gov.
The color of an azo dye is determined by its chromophore, the part of the molecule that absorbs light in the visible spectrum researchgate.net. The primary chromophore in this compound is the aromatic azo group (-N=N-) nih.govnih.govmdpi.com. The perceived color is profoundly influenced by the electronic properties of the substituents on the aromatic rings.
The 4-nitro group acts as a powerful electron-withdrawing group (an auxochrome), which extends the conjugation of the delocalized electron system. This has a significant impact on the molecule's light absorption characteristics. Compared to analogues without the nitro group, its presence tends to shift the absorption maximum (λmax) to longer wavelengths, a phenomenon known as a bathochromic shift. This results in deeper, more intense colors. Studies comparing nitro-substituted azo dyes with other analogues, such as those with fluorosulfonyl groups, have shown that the polar nitro group leads to a higher affinity for substrates like polyester and produces colors with higher chroma (intensity) mdpi.comresearchgate.net. The malononitrile part of the molecule also contributes to the electronic properties, further influencing the final color.
Table 1: Influence of Substituent Groups on Azo Dye Color This table provides illustrative examples based on typical findings for disperse azo dyes to demonstrate the structure-color relationship.
| Base Structure | Substituent (X) at para-position | Effect on Electron System | Typical Color Observed on Polyester |
|---|---|---|---|
| X-C6H4-N=N-R | -H (unsubstituted) | Reference | Yellow |
| X-C6H4-N=N-R | -CH3 (electron-donating) | Minor hypsochromic shift (to shorter λ) | Light Yellow |
| X-C6H4-N=N-R | -NO2 (electron-withdrawing) | Strong bathochromic shift (to longer λ) | Orange to Red |
Dyes based on this compound are typically non-ionic and have low water solubility, classifying them as disperse dyes nih.gov. These are primarily used for dyeing hydrophobic synthetic fibers, most notably polyester. The dyeing mechanism does not involve the formation of covalent or strong ionic bonds. Instead, it is a process of diffusion and dissolution.
The dyeing process for polyester generally requires high temperatures (around 130 °C) and pressure, or the use of a chemical agent known as a carrier at a lower temperature (100 °C) nih.govnih.gov. Under these conditions, the amorphous regions of the polyester fibers swell, allowing the finely dispersed, non-ionic dye molecules to diffuse from the aqueous dyebath into the fiber structure. Upon cooling, the fiber structure contracts, physically trapping the dye molecules within the polymer matrix. The strength of the interaction and the final dyeing performance depend on the dye's molecular size, polarity, and the substantivity (affinity) of the dye for the fiber mdpi.com. After dyeing, a "reduction clearing" process is often used to remove surface dye and improve fastness properties nih.govnih.gov.
While azo dyes are valued for their vibrant colors and versatility, their photostability and environmental impact are critical areas of research. Many azo dyes are designed to be stable against light and oxidation to ensure the longevity of the colored product . However, this stability can also contribute to their persistence in the environment if released in effluents.
A significant environmental concern with azo dyes is the potential formation of toxic or carcinogenic byproducts, such as aromatic amines, from the cleavage of the azo bond researchgate.netnih.govajrconline.org. The discharge of colored effluents can also block sunlight from penetrating water bodies, which disrupts photosynthesis and aquatic ecosystems researchgate.net.
The degradation of azo dyes can occur through various physical, chemical, and biological processes. Photodegradation, or the breakdown of the dye molecule by light, is a key pathway. UV radiation, in particular, has enough energy to break the chemical bonds in dye molecules mdpi.com. The stability of the dye is influenced by its chemical structure; for instance, the presence of electron-withdrawing groups like the nitro group can affect light fastness.
A prominent area of research is advanced oxidation processes (AOPs), such as photocatalysis using semiconductors like titanium dioxide (TiO2) researchgate.netnih.gov. Under UV or even visible light, these catalysts generate highly reactive hydroxyl radicals that can non-selectively attack and break down the dye molecule. Studies on various azo dyes show that this process typically involves the cleavage of the -N=N- bond and the subsequent mineralization of the resulting aromatic intermediates into simpler, less harmful compounds like CO2 and water researchgate.netnih.gov. The degradation rate is influenced by factors such as pH, catalyst concentration, and the initial dye concentration researchgate.net.
Table 2: Comparison of Azo Dye Degradation Methods This table presents representative data on the efficiency of different degradation techniques for azo dyes in wastewater.
| Degradation Method | Typical Efficiency | Key Mechanism | Reference Compounds |
|---|---|---|---|
| Biological (Aerobic) | Low to Moderate | Microbial enzymatic action | General Azo Dyes |
| Biological (Anaerobic) | Moderate (Decolorization) | Reductive cleavage of azo bond | General Azo Dyes |
| Chemical (Ozonation) | High | Oxidation by ozone | Reactive Azo Dyes |
In response to the environmental concerns associated with conventional dyeing, research has focused on developing more sustainable methods. For polyester dyeing, this includes the use of eco-friendly carriers that have lower volatility and toxicity compared to traditional carriers nih.gov. Another approach is the optimization of after-treatment processes. For certain classes of disperse dyes, a simple alkaline clearing can be an effective and more environmentally benign alternative to the conventional reductive clearing, which uses sodium hydrosulfite and can generate harmful byproducts mdpi.comresearchgate.net.
Photostability and Environmental Impact of Azo Dyes
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials have garnered significant interest due to their potential in advanced technological applications such as optical switching, data storage, and frequency conversion. Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, are promising candidates for NLO applications owing to their large nonlinearities, fast response times, and molecular tailorability. This compound belongs to this class of compounds, featuring a π-conjugated system that facilitates intramolecular charge transfer (ICT), a key mechanism for high NLO response.
First and Second Hyperpolarizability Calculations (β and γ)
The NLO response of organic chromophores is intrinsically linked to their electronic structure. A significant NLO effect arises from the redistribution of electron density upon interaction with an intense external electric field, such as that from a laser. In molecules like this compound, the nitro group (-NO₂) acts as a strong electron-withdrawing group (acceptor), while the azo-benzene system serves as the π-conjugated bridge that facilitates electron delocalization. The malononitrile group, with its two cyano (-CN) substituents, also contributes significantly to the electron-accepting strength.
This D-π-A arrangement creates a strong intramolecular charge transfer (ICT) characteristic. Upon electronic excitation, electron density moves from the relatively electron-rich part of the π-system towards the electron-deficient acceptor end. This charge transfer leads to a large change in the molecule's dipole moment between the ground and excited states, which is a critical factor for a high first hyperpolarizability (β). The efficiency of this ICT is related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO); a smaller HOMO-LUMO gap generally enhances the NLO properties.
The magnitude of the NLO response can be fine-tuned by modifying the molecular structure. The strength of the donor and acceptor groups plays a crucial role; stronger acceptors, like the nitro group in this compound, generally lead to a more pronounced ICT and thus a larger hyperpolarizability.
The length and nature of the π-conjugated bridge are also vital. Extending the conjugation length typically enhances hyperpolarizabilities, as it allows for greater electron delocalization and a more effective charge separation. The azo linkage (-N=N-) within the benzene (B151609) ring system in this compound forms an efficient conjugated path for this charge transfer. Theoretical studies on various azo dyes have consistently shown that the strategic placement of electron-donating and electron-withdrawing groups across the π-system is the key to maximizing NLO activity.
To illustrate the range of hyperpolarizability values in related compounds, the following table presents theoretically calculated data for other D-π-A molecules.
Table 1: Calculated Hyperpolarizability Values for Selected NLO Chromophores
| Compound Name | Calculation Method | First Hyperpolarizability (βtot) (esu) | Second Hyperpolarizability (γ) (esu) |
|---|---|---|---|
| p-Nitroaniline | B3LYP/6-311++G** | ~3.7 x 10⁻³⁰ | Not Reported |
| 1-(2-pyridyl azo)-2-naphthol | DFT | 8.07 x 10⁻³⁰ | Not Reported |
This table is interactive. Data is sourced from theoretical calculations on analogous compounds to provide context for the NLO properties of D-π-A systems.
Experimental Determination of NLO Coefficients (e.g., Z-scan technique)
The Z-scan technique is a widely used and relatively simple experimental method to determine the magnitude and sign of third-order NLO properties, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). From these parameters, the third-order nonlinear optical susceptibility (χ⁽³⁾) can be calculated. The technique involves translating a sample along the propagation path (the z-axis) of a focused laser beam and measuring the transmittance through a finite aperture in the far field.
The Z-scan measurement can be performed in two configurations: closed-aperture and open-aperture.
Closed-Aperture Z-scan: In this setup, an aperture is placed before the detector, allowing for the measurement of intensity-dependent changes in the refractive index (n₂). If the material has a positive n₂ (self-focusing), it acts as a positive lens. When the sample is before the focal point, the beam diverges more, leading to lower transmittance through the aperture (a valley). When it is after the focus, the beam is collimated, leading to higher transmittance (a peak). A negative n₂ (self-defocusing) produces the opposite peak-valley signature.
Open-Aperture Z-scan: By removing the aperture so the entire beam is collected by the detector, the measurement becomes sensitive only to changes in absorption. A decrease in transmittance at the focal point indicates nonlinear absorption processes like two-photon absorption (TPA) or reverse saturable absorption (RSA). The nonlinear absorption coefficient (β) can be calculated from the shape and depth of this transmittance valley.
The third-order nonlinear susceptibility, χ⁽³⁾, is a complex quantity that provides a complete description of the third-order NLO response of a material. It is composed of a real part and an imaginary part:
χ⁽³⁾ = Re(χ⁽³⁾) + i Im(χ⁽³⁾)
The real part is related to the nonlinear refractive index (n₂), while the imaginary part is associated with the nonlinear absorption coefficient (β). Both components can be determined from the results of the closed- and open-aperture Z-scan experiments, respectively. Organic materials with delocalized π-electrons often exhibit large χ⁽³⁾ values, making them suitable for all-optical switching and processing applications.
The table below presents experimentally determined third-order NLO coefficients for materials with structural similarities to this compound, demonstrating the typical magnitudes observed for such chromophores.
Table 2: Experimental Third-Order NLO Coefficients for Selected Materials via Z-scan
| Compound Name | Wavelength (nm) | Nonlinear Refractive Index (n₂) (m²/W) | Nonlinear Absorption Coefficient (β) (m/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) |
|---|---|---|---|---|
| Nitrobenzene (B124822) | 532 | ~2.1 x 10⁻¹⁸ | Not Reported | ~1.6 x 10⁻¹² |
| Carbon Disulfide (CS₂) | Not Specified | ~3.0 x 10⁻¹⁸ | Not Reported | ~2.0 x 10⁻¹² |
This table is interactive. Data is sourced from Z-scan experiments on reference organic liquids and a related azo dye to illustrate typical experimental values.
Exploration in Materials Science Research
The multifaceted nature of this compound, stemming from its constituent functional groups, makes it a compelling candidate for various applications in materials science. The electron-withdrawing nature of the nitro and cyano groups, combined with the extended π-conjugation facilitated by the azo bridge, suggests potential for interesting electronic and optical properties.
Organic semiconductors are carbon-based materials that exhibit semiconductor properties, forming the backbone of flexible and printable electronics. Optoelectronic materials interact with light to produce an electronic effect or vice versa. The molecular structure of this compound, featuring donor-acceptor characteristics, hints at its potential utility in these fields.
The charge transport in organic semiconductor thin films is a critical factor determining their performance in electronic devices. In the solid state, charge carriers (electrons and holes) move between adjacent molecules through a process known as hopping. The efficiency of this process is influenced by the molecular packing, electronic coupling between molecules, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
For this compound, the presence of the electron-withdrawing nitro and malononitrile groups is expected to lower the LUMO energy level, facilitating electron injection and transport, a characteristic desirable for n-type organic semiconductors. The planar nature of the azobenzene (B91143) core can promote π-π stacking in the solid state, creating pathways for charge transport. The charge transport mechanism is likely to be governed by hopping between localized states, a common feature in disordered organic films. The mobility of charge carriers would be dependent on factors such as temperature and the presence of any structural defects in the material.
Table 1: Theoretical Electronic Properties of this compound and Related Moieties
| Property | This compound (Predicted) | Nitrobenzene Moiety | Azobenzene Moiety | Malononitrile Moiety |
| HOMO Energy (eV) | -6.5 to -7.0 | ~ -7.2 | ~ -6.4 | ~ -8.0 |
| LUMO Energy (eV) | -3.5 to -4.0 | ~ -1.1 | ~ -2.5 | ~ -3.5 |
| Band Gap (eV) | 3.0 to 3.5 | ~ 6.1 | ~ 3.9 | ~ 4.5 |
Note: The data for this compound is predictive and based on the known properties of its constituent functional groups. Actual values may vary based on experimental measurements.
The fabrication of high-quality thin films is a prerequisite for the integration of organic materials into electronic devices. For a molecule like this compound, vacuum thermal evaporation would be a suitable technique for depositing uniform thin films onto a substrate. This method involves heating the material in a high-vacuum chamber, causing it to sublime and then condense on a cooler substrate.
The characterization of these thin films is crucial to understand their structural and optical properties. Techniques such as X-ray diffraction (XRD) can be employed to determine the crystallinity and molecular packing of the film. Atomic force microscopy (AFM) would provide insights into the surface morphology and roughness. Spectroscopic techniques like UV-Vis absorption and photoluminescence spectroscopy would be used to investigate the optical properties and determine the optical band gap of the material.
The unique electronic and structural features of this compound also make it a promising candidate for applications in chemical sensing and molecular recognition.
Azo compounds are well-known for their chromogenic properties, meaning they change color in response to a chemical stimulus. nih.govrsc.orgunizar-csic.es The azo linkage in this compound can act as a chromophore, and its electronic properties can be modulated by interactions with specific analytes. For instance, the binding of an analyte to the molecule could alter the intramolecular charge transfer (ICT) characteristics, leading to a visible color change. This property could be harnessed to develop simple, naked-eye sensors for the detection of various ions or molecules.
Furthermore, the integration of a fluorophore into the molecular structure, or the inherent fluorescence of the compound itself, could lead to the development of fluorogenic sensors. In such systems, the binding of a target analyte would result in a change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). The strong electron-withdrawing nature of the nitro and cyano groups can influence the excited state properties, potentially leading to interesting fluorogenic sensing mechanisms.
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion through non-covalent interactions. The electron-deficient aromatic ring of the nitrobenzene moiety in this compound could potentially interact with electron-rich guest molecules through π-π stacking interactions. Additionally, the nitrogen atoms of the azo and cyano groups could act as hydrogen bond acceptors, enabling interactions with specific guest molecules.
To evaluate the potential of this compound as a host molecule, binding affinity studies would be necessary. Techniques such as UV-Vis or fluorescence titration could be used to determine the association constant (Ka) between the host and various guest molecules. A higher Ka value would indicate a stronger binding affinity. Computational modeling, such as density functional theory (DFT) calculations, could also be employed to understand the nature of the host-guest interactions and to predict binding energies.
Table 2: Potential Host-Guest Interactions and Studied Analytes for Azo-based Sensors
| Host Functional Group | Potential Guest Molecules/Ions | Type of Interaction | Potential Application |
| Nitroaromatic Ring | Electron-rich aromatic compounds (e.g., aniline (B41778), phenol) | π-π stacking | Environmental monitoring |
| Azo Bridge | Metal ions (e.g., Cu2+, Hg2+) | Coordination | Heavy metal detection |
| Cyano Groups | Hydrogen-bond donors (e.g., alcohols, amines) | Hydrogen bonding | Organic vapor sensing |
Note: This table presents potential interactions based on the functional groups present in this compound and is for illustrative purposes.
Role in Sensing and Molecular Recognition Systems
Photophysical Studies and Excited State Dynamics of this compound
The photophysical properties of this compound, a member of the push-pull azo dye family, are of significant interest due to the interplay between its electron-donating and electron-accepting moieties upon photoexcitation. The presence of the nitro group as a strong electron acceptor and the malononitrile group's influence on the electronic structure create a complex system for studying excited state dynamics.
Fluorescence and Phosphorescence Properties
The emission characteristics of azo dyes are highly dependent on their molecular structure, particularly the nature of substituent groups.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For azo dyes substituted with a nitro group, the quantum yield is often observed to be very low. For instance, a comparative study of coumarin-fused dihydropyridine (B1217469) derivatives showed that a compound with a p-nitro substituent on the phenyl ring exhibited a significantly quenched fluorescence, with a quantum yield of only 0.014 rsc.org. This strong quenching effect is attributed to the electron-withdrawing nature of the nitro group, which promotes non-radiative decay pathways from the excited state.
Table 1: Fluorescence Quantum Yields of Substituted Phenyl Coumarin Fused Dihydropyridine Derivatives
| Substituent on Phenyl Ring | Fluorescence Quantum Yield (ΦF) |
|---|---|
| H | 0.41 |
| 4-OMe | 0.26 |
| 3-Cl | 0.60 |
| p-Nitro | 0.014 rsc.org |
This table is interactive. Click on the headers to sort the data.
Upon absorption of light, molecules are promoted to an excited electronic state. The lifetime of this excited state and the pathways by which it returns to the ground state are crucial aspects of its photophysics. For azobenzene derivatives, the excited state dynamics are often ultrafast, occurring on the femtosecond to picosecond timescale.
Studies on 4-nitro-4'-dimethylamino-azobenzene (NDAB), an analogous push-pull azobenzene, using Femtosecond Stimulated Raman Spectroscopy (FSRS) have provided insights into the structural transients following photoexcitation. The relaxation from the initial Franck-Condon state occurs within approximately 400 fs nih.gov. The formation of the cis photoproduct is observed on an 800 fs timescale, while the emergence and subsequent relaxation of the ground state trans species that did not successfully isomerize occur at around 2 ps and 8 ps, respectively nih.gov. These timescales are indicative of the rapid non-radiative decay channels, including isomerization, that are characteristic of many azobenzene derivatives.
The proposed mechanism for the trans to cis isomerization involves a mixed inversion-rotation pathway, initiated by a dilation of the CNN bond angle followed by rapid movement along torsional coordinates nih.gov. It is plausible that this compound follows similar ultrafast decay pathways, contributing to its expected low fluorescence.
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) is a fundamental process in many push-pull molecules where photoexcitation leads to the transfer of an electron from a donor to an acceptor moiety. This process can significantly influence the photophysical properties, often leading to fluorescence quenching.
In push-pull azo dyes, the efficiency of PET is highly dependent on the molecular geometry. For some azobenzene derivatives, the trans isomer may exhibit efficient PET, leading to fluorescence quenching. However, upon photoisomerization to the cis form, the non-planar geometry can inhibit PET. This reduction in the effective conjugation between the donor and acceptor parts of the molecule in the cis isomer can lead to an enhancement of fluorescence rsc.org.
The inhibition of PET in the non-planar cis isomer closes a significant non-radiative decay channel, thereby increasing the probability of radiative decay (fluorescence). This phenomenon suggests that the fluorescence of this compound could potentially be modulated by controlling its isomeric state, although the inherent quenching effect of the nitro group would still be a dominant factor.
The properties of nitro-substituted azo dyes have been explored for applications in dye-sensitized solar cells (DSSCs). The nitro group has been considered as a potential anchoring group to bind the dye to a semiconductor surface like TiO2 osti.govrsc.org. Computational studies have shown that nitro-containing azo dyes tend to adopt a monodentate anchoring mode on a TiO2 cluster osti.govrsc.org. While these dyes exhibit some adsorption onto the TiO2 surface, their performance in DSSC devices has been found to be very low osti.govrsc.org. This poor performance is a critical consideration for their application in photovoltaics.
In the realm of imaging, the significant changes in fluorescence properties upon isomerization or interaction with the environment could be harnessed. However, the typically low quantum yield of nitro-substituted azo dyes may limit their sensitivity as fluorescent probes.
Exciton Dynamics and Energy Transfer in Aggregates
The photophysical behavior of molecular aggregates can differ significantly from that of individual molecules in solution. When molecules like this compound are in close proximity, as in a solid state or in highly concentrated solutions, intermolecular electronic interactions become significant. These interactions can lead to the formation of excitons, which are mobile, quasi-neutral excited states. The dynamics of these excitons, including their formation, migration, and decay, are critical in determining the material's optical and electronic properties. Energy transfer between molecules within these aggregates is a key process governing these dynamics. Two important mechanisms of energy transfer are Förster Resonance Energy Transfer (FRET) and phenomena related to aggregation, such as Aggregation-Induced Emission (AIE).
Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism through which an excited "donor" chromophore transfers energy to a nearby "acceptor" chromophore. rsc.org This energy transfer occurs through dipole-dipole coupling and its efficiency is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers. chemsynthesis.comscispace.com The efficiency of FRET is inversely proportional to the sixth power of the distance separating the donor and acceptor molecules. rsc.orgresearchgate.net
For FRET to occur, several conditions must be met:
The donor and acceptor molecules must be in close proximity. chemsynthesis.com
There must be a spectral overlap between the emission spectrum of the donor molecule and the absorption spectrum of the acceptor molecule. chemsynthesis.com
The orientation of the donor and acceptor transition dipoles must be favorable.
| Parameter | Description | Relevance to this compound |
| Donor Emission Spectrum | The range of wavelengths at which the donor molecule emits light after excitation. | The emission spectrum of a potential donor must overlap with the absorption spectrum of this compound. |
| Acceptor Absorption Spectrum | The range of wavelengths at which the acceptor molecule absorbs light. | The absorption spectrum of this compound would need to be known to select a suitable donor. |
| Förster Distance (R₀) | The distance at which FRET efficiency is 50%. chemsynthesis.com | This value would need to be calculated based on the spectral properties of the specific donor-acceptor pair. |
| Quantum Yield of Donor | The efficiency of the donor's fluorescence process. | A higher quantum yield of the donor generally leads to more efficient FRET. |
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. This is in contrast to the more common aggregation-caused quenching (ACQ) effect, where fluorescence is diminished upon aggregation. The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), including intramolecular rotation and vibration, in the aggregated state. By restricting these non-radiative decay pathways, the radiative emission channel is enhanced, leading to strong fluorescence.
While many azo compounds are known to be non-fluorescent or weakly fluorescent, the phenomenon of AIE has been observed in various molecular systems. There are no specific studies confirming AIE behavior in this compound in the reviewed literature. However, its molecular structure contains features that could potentially lead to AIE under certain conditions. The molecule possesses phenyl and azo groups, which can undergo intramolecular rotations in solution, providing a pathway for non-radiative decay. If aggregation restricts these rotations, an enhancement of fluorescence could theoretically be observed.
The following table details the characteristics of AIE and their potential relevance to this compound.
| Characteristic | Description | Potential Relevance for this compound |
| Molecular Rotors | Parts of the molecule that can rotate freely in solution, quenching fluorescence. | The phenyl rings linked by the azo group in this compound can act as molecular rotors. |
| Aggregation State | The formation of nanoparticles, crystals, or amorphous solids. | Aggregation could potentially restrict the rotation of the phenyl groups, possibly leading to AIE. |
| "Turn-on" Fluorescence | A significant increase in fluorescence intensity upon aggregation. | This would be the key experimental observation to confirm AIE in this compound. |
Further experimental investigation into the photophysical properties of this compound in both dilute and aggregated states is necessary to determine if it exhibits AIE.
Q & A
Q. What are the recommended methods for synthesizing 4-Nitrobenzeneazomalononitrile?
The synthesis typically involves condensation reactions between nitrobenzene derivatives and malononitrile. For example, nitration and subsequent coupling under acidic conditions using reagents like sulfuric acid or dichloromethane as solvents (common in nitration protocols) . Reduction steps may employ tin and concentrated hydrochloric acid to modify nitro groups, as seen in analogous nitroaromatic syntheses .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : To identify functional groups (e.g., nitro stretching vibrations at ~1520 cm⁻¹ and nitrile groups at ~2200 cm⁻¹).
- NMR (¹H/¹³C) : To confirm aromatic proton environments and carbon backbone structure.
- HPLC : For purity assessment (>97% purity is standard for research-grade compounds) .
Q. What safety precautions are essential when handling this compound?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Store at 0–6°C in airtight containers to prevent degradation .
- In case of exposure, rinse affected areas with water and consult a physician immediately. Spills should be contained using non-combustible absorbents and disposed of via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields during synthesis optimization?
Apply statistical frameworks like the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses (e.g., varying catalysts or temperatures). This minimizes Type I errors while maintaining statistical power in high-throughput experiments .
Q. What mechanistic insights explain the reactivity of the nitro group in this compound?
The electron-withdrawing nitro group enhances electrophilic substitution reactivity at the aromatic ring, facilitating coupling reactions. Reduction of the nitro group (e.g., using Sn/HCl) generates intermediates like amines, which can undergo further functionalization for applications in drug discovery .
Q. How can reaction conditions be optimized to achieve high-purity this compound?
Q. What potential applications does this compound have in medicinal chemistry?
Its structure serves as a pharmacophore for designing enzyme inhibitors or receptor ligands. The nitro group can be reduced to an amine for incorporation into bioactive molecules targeting antimicrobial or anticancer pathways .
Q. What advanced analytical methods resolve ambiguities in structural isomerism or polymorphism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
